This compound is classified as a benzimidazole derivative, which is a significant class of compounds in organic chemistry known for their pharmacological properties. Benzimidazoles are often utilized in the development of pharmaceuticals due to their ability to interact with biological targets.
The synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole typically involves cyclization reactions of suitable precursors. Common methods include:
The molecular structure of 2-Methyl-1-phenyl-1H-benzo[d]imidazole consists of:
The structural integrity can be analyzed using techniques such as:
2-Methyl-1-phenyl-1H-benzo[d]imidazole can undergo several chemical transformations:
The mechanism of action for compounds like 2-Methyl-1-phenyl-1H-benzo[d]imidazole often involves interaction with various biological targets:
Due to the polar nature of the imidazole ring, these compounds exhibit improved solubility profiles, which enhances their pharmacokinetic properties, making them suitable candidates for drug development .
Key physical and chemical properties include:
Properties are often characterized using:
These techniques help confirm the identity and purity of synthesized compounds .
2-Methyl-1-phenyl-1H-benzo[d]imidazole has several notable applications:
The compound is systematically named as 2-Methyl-1-phenyl-1H-benzo[d]imidazole, reflecting its core benzimidazole system fused at the b-edge (IUPAC ring fusion notation). The molecular formula is C₁₄H₁₂N₂, with a molecular weight of 208.26 g/mol [1] [6]. Its structure consists of a benzimidazole scaffold substituted with a methyl group at position 2 (C2) and a phenyl ring at the imidazole nitrogen (N1). Canonical representations include the SMILES notation CC1=NC2=CC=CC=C2N1C3=CC=CC=C3
and the InChIKey HLIJMHKQYSUDOJ-UHFFFAOYSA-N
[1] [3]. The CAS registry numbers 1484-41-9 (parent compound) and 92437-43-9 (5-carboxylic acid derivative) are formally assigned to this structural framework [3] [6].
Table 1: Atomic Composition and Properties
Element | Count | Hybridization | Bond Order |
---|---|---|---|
Carbon | 14 | sp² (aromatic) | 1.5 (imidazole) |
Nitrogen | 2 | sp² (N1), sp² (N3) | Imidazole: N1 (sp²), N3 (sp²) |
Hydrogen | 12 | - | - |
Single-crystal X-ray diffraction (XRD) analyses reveal that 2-Methyl-1-phenyl-1H-benzo[d]imidazole crystallizes in the monoclinic space group Cc with unit cell parameters including a = 15.2276(3) Å, b = 12.7173(3) Å, c = 9.7501(2) Å, and β = 126.1959(5)° [2] [7]. The benzimidazole core is nearly planar (mean deviation: <0.02 Å), while the N1-phenyl ring exhibits a dihedral angle of 48.5° relative to the imidazole plane. This torsion minimizes steric repulsion between the ortho-phenyl hydrogens and the methyl group at C2 [2] [7]. Key bond lengths include N1-C2 at 1.382(2) Å and N3-C2 at 1.305(2) Å, consistent with delocalized double-bond character in the imidazole ring [2]. Non-covalent interactions feature N-H···O hydrogen bonds (for hydrate forms) and C-H···π contacts (3.42 Å), forming infinite chains along the b-axis [2] [7].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | Cc |
Unit cell volume | 1523.74(6) ų |
Z (molecules/unit) | 4 |
N1-C2 bond length | 1.382(2) Å |
N3-C2 bond length | 1.305(2) Å |
Dihedral angle | 48.5° (phenyl/imidazole) |
In the solid state, XRD confirms exclusive prototropic tautomerism with hydrogen localized at N3 (imidazole NH), evidenced by N-H bond lengths of 0.88(1) Å and no disorder in the heterocycle [2]. In solution (CDCl₃), however, dynamic NMR studies indicate rapid tautomeric exchange. ¹³C NMR spectra show averaged chemical shifts at δ 138.56 ppm (C4/C9) and δ 114.61 ppm (C5/C8), suggesting equilibration between N3-H and N1-H forms [2]. This exchange is accelerated in wet CDCl₃ due to trace acid catalysis. Density functional theory (DFT) calculations (ωB97X-D/def2-TZVPP) predict a tautomerization energy barrier of ~12 kcal/mol, consistent with coalescence temperatures near 0°C in variable-temperature NMR [2] [8]. Hydration stabilizes the N3-H tautomer, as confirmed by H-bonding motifs in monohydrate crystals (O-H···N1: 2.85 Å) [2].
Substituents at N1, C2, and the benzofused ring induce distinct structural and electronic perturbations:
Table 3: Structural Comparisons with Substituted Analogs
Derivative | Dihedral Angle (°) | N3-C2 Bond Length (Å) | Dominant H-bond Motif |
---|---|---|---|
2-Methyl-1-phenyl- (this compound) | 48.5 | 1.305(2) | C-H···O (hydrate) |
1H-Benzo[d]imidazole (parent) | - | 1.312(3) | N-H···N (C(4) chain) |
2-(o-Hydroxyphenyl)- | 5.2 | 1.321(1) | O-H···N (ESIPT) |
2-Cyclohexylethyl-1H- | 62.3* | 1.308(2) | N-H···N (C(4)) |
Bent alkyl conformation |
The N1-phenyl group’s steric demand and electron delocalization collectively define the unique conformational and supramolecular identity of 2-Methyl-1-phenyl-1H-benzo[d]imidazole relative to other benzimidazole pharmacophores [7] [8] [10].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8